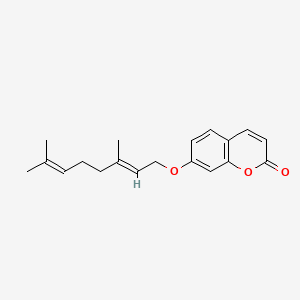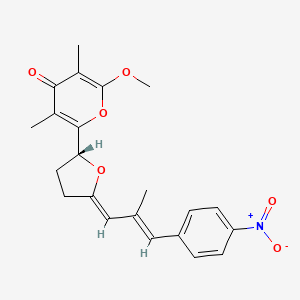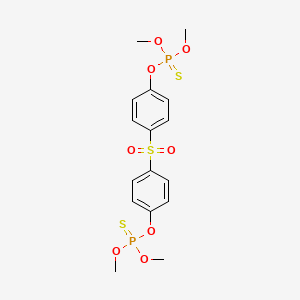
Phosphorothioic acid, O,O'-(sulfonyldi-1,4-phenylene) O,O,O',O'-tetramethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AC 43913 is an insecticide.
Applications De Recherche Scientifique
Alkylation Applications
- Synthesis of Poly(sulfonium cation) : Poly(methyl-4-phenylthiophenylsulfonium) synthesized using phosphorothioic acid derivatives serves as an effective alkylating agent for various compounds like phenol and aniline, offering a high conversion rate. This method allows for controlled composition of thiophenylene units in polycations, making it significant in polymer chemistry (Shouji et al., 1994).
Thermodynamic Studies
- Hydrolysis of Phosphorothioate and Phosphate Esters : Research on the comparative hydrolysis of phosphorothioate and phosphate esters revealed that sulfur substitution in phosphorothioates affects hydrolysis rates differently for monoesters, diesters, and triesters. This research provides insights into the thermodynamics of these compounds, particularly in terms of enthalpy, entropy, and Gibbs free energy changes (Purcell & Hengge, 2005).
Inhibition Studies
- Phosphatase Inhibition : Phosphorothioic acid derivatives have been studied for their inhibitory properties on various phosphatases. Different phosphonothioic acids and corresponding phosphonic acids show varying inhibitory properties, contributing to understanding enzyme kinetics and potential therapeutic applications (Świerczek et al., 2003).
Solvent Extraction
- Use in Solvent-Extraction Properties : Phosphorothioic acid esters, particularly the neutral esters like trialkyl phosphorothioates, have been used in extracting specific metal ions from acidic mediums. This has implications in fields like metallurgy and waste management (Handley, 1963).
Polymer Synthesis
- Synthesis of Rigid Rod Polymers : Derivatives of phosphorothioic acid have been used in the synthesis of polymers like PP, consisting of poly(p-phenylene) backbones with sulfonate ester groups. Such polymers have applications in materials science due to their unique properties like solubility and flexibility (Vanhee et al., 1996).
Environmental Applications
- Degradation by Soil Bacteria : Phosphorothioic acid derivatives like fensulfothion are used as carbon sources by certain soil bacteria. This indicates the potential for using these compounds in environmental remediation and understanding pesticide degradation pathways (Sheela & Pai, 1983).
Propriétés
Numéro CAS |
1174-83-0 |
|---|---|
Nom du produit |
Phosphorothioic acid, O,O'-(sulfonyldi-1,4-phenylene) O,O,O',O'-tetramethyl ester |
Formule moléculaire |
C16H20O8P2S3 |
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
[4-(4-dimethoxyphosphinothioyloxyphenyl)sulfonylphenoxy]-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H20O8P2S3/c1-19-25(27,20-2)23-13-5-9-15(10-6-13)29(17,18)16-11-7-14(8-12-16)24-26(28,21-3)22-4/h5-12H,1-4H3 |
Clé InChI |
ZFHDDQUVNSDLLJ-UHFFFAOYSA-N |
SMILES |
COP(=S)(OC)OC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OP(=S)(OC)OC |
SMILES canonique |
COP(=S)(OC)OC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OP(=S)(OC)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AC 43913; AC43913; AC-43913 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



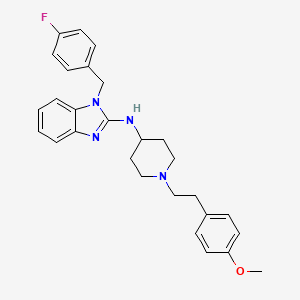
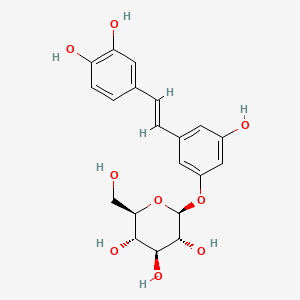
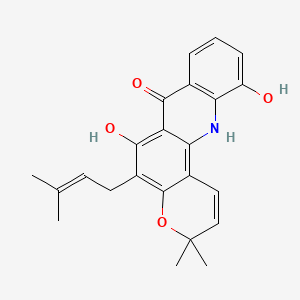
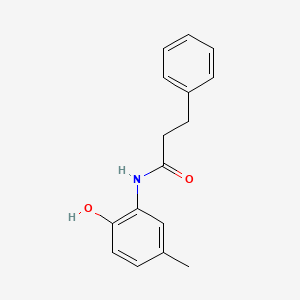
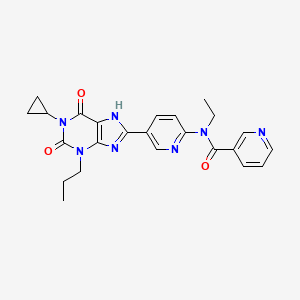
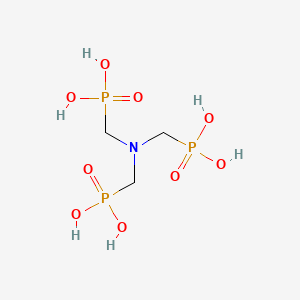
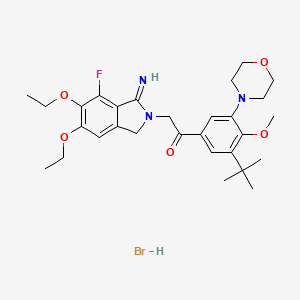
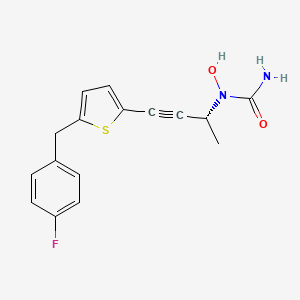
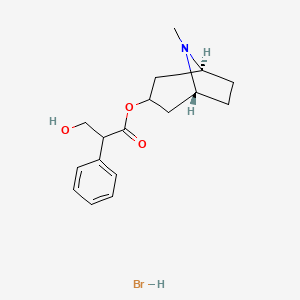
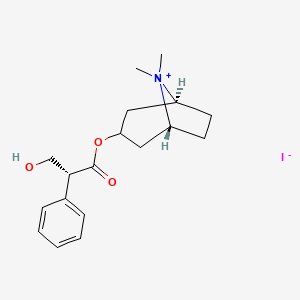
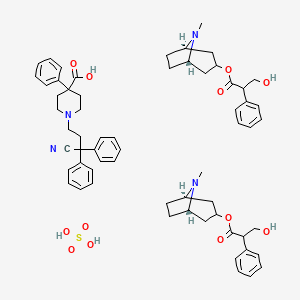
![N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B1665320.png)
